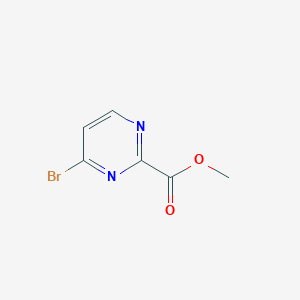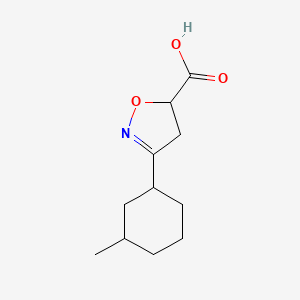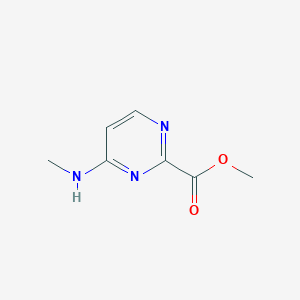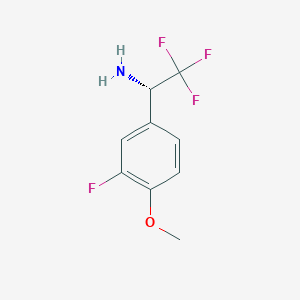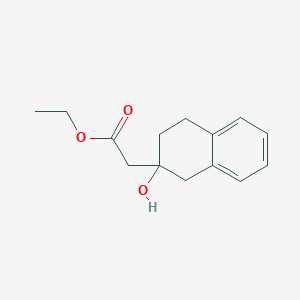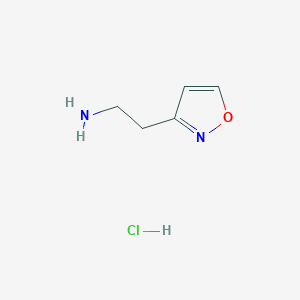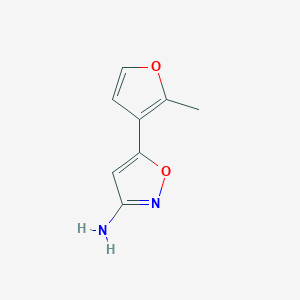
5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine
Overview
Description
The compound “5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine” is a chemical compound with a molecular weight of 165.15 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of furan-based compounds, including “5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine”, can be achieved through various methods. One such method involves the arylation of 2-methyl-3-acetylfuran via the Gomberg–Bachmann reaction . Another method involves the cyclization of acyldithiocarbazate esters to the corresponding 1,3,4-oxadiazole .Chemical Reactions Analysis
The chemical reactions involving “5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine” can be diverse. For instance, glucose can be catalytically converted with acetylacetone (acac) to furan-centered chemicals . Additionally, 2-methyl-3-furyl sulfide flavor derivatives were synthesized and evaluated .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis Techniques : Various methods have been developed for synthesizing derivatives of 1,2-oxazole compounds. For example, Prokopenko et al. (2010) synthesized methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives for further chemical transformations (Prokopenko et al., 2010).
Intramolecular Cyclization : Stroganova et al. (2013) developed a method for the synthesis of 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles based on the intramolecular cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides (Stroganova et al., 2013).
Electrochemical Synthesis : An efficient electrochemical synthesis method for 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide was developed by Feroci et al. (2005), avoiding the use of harmful chemicals and catalysts (Feroci et al., 2005).
Biological Activities
Antimicrobial and Antioxidant Activities : Saundane et al. (2013) synthesized a series of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives, which exhibited promising antimicrobial and antioxidant activities (Saundane et al., 2013).
Anti-Leishmanial Activity : Tahghighi et al. (2012) synthesized a novel series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines with anti-leishmanial activity against Leishmania major (Tahghighi et al., 2012).
Other Applications
Energetic Material Precursor : Zhu et al. (2021) synthesized and characterized 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, an energetic material precursor (Zhu et al., 2021).
Palladium-Catalyzed C-H Bond Activation : Pasunooti et al. (2015) used isoxazole-3-carboxamide and oxazole-4-carboxamide derivatives for Pd-catalyzed C(sp3)-H bond activation in α-aminobutanoic acid derivatives (Pasunooti et al., 2015).
Safety And Hazards
Future Directions
The future directions for “5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine” and similar compounds could involve further exploration of their potential uses in drug design. For instance, two molecules, 5-(pyrrol-2-yl)-2-(2-methoxyphenylamino)-1,3,4-thiadiazole and 1-(cyclopentanoyl)-4-(3-iodophenyl)-thiosemicarbazide, have been highlighted as the best candidates for the development of future drugs .
properties
IUPAC Name |
5-(2-methylfuran-3-yl)-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-5-6(2-3-11-5)7-4-8(9)10-12-7/h2-4H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXOMNRYEDMYDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=CC(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



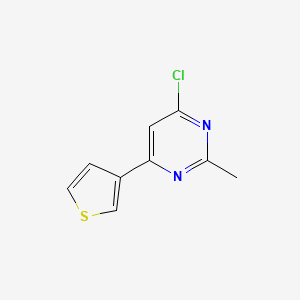
![{[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}(methyl)amine](/img/structure/B1425816.png)
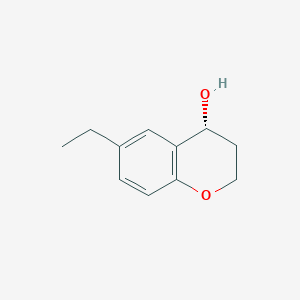
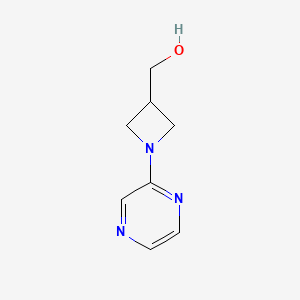
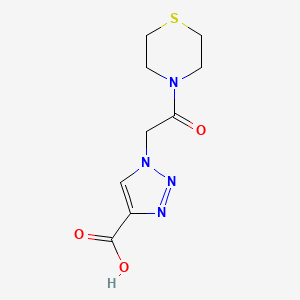
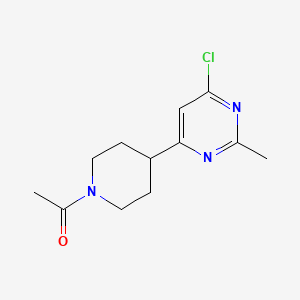
![4-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1425823.png)
![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B1425826.png)
